N-Des-t-boc-N-2-[2-methyl-1-(4-methoxyphenyl)methoxy]propyloxycarbonxyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel
Description
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Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-λ3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[[1-[(4-methoxyphenyl)methoxy]-2-methylpropan-2-yl]oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H63Cl6NO20/c1-30-36(79-49(69)43(66)42(33-15-11-9-12-16-33)64-50(70)84-53(3,4)28-75-25-32-19-21-35(74-8)22-20-32)24-57(73)47(82-48(68)34-17-13-10-14-18-34)45-55(7,46(67)44(41(30)54(57,5)6)81-52(72)77-27-40(59)63-61)37(80-51(71)76-26-39(58)62-60)23-38-56(45,29-78-38)83-31(2)65/h9-22,36-38,42-45,47,66,73H,23-29H2,1-8H3,(H,64,70)/t36-,37-,38+,42-,43+,44+,45-,47-,55+,56-,57+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUYTIMCKMTSCU-ZOPBECDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)COCC6=CC=C(C=C6)OC)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(=ClCl)Cl)C)OC(=O)OCC(=ClCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)COCC6=CC=C(C=C6)OC)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(=ClCl)Cl)C)OC(=O)OCC(=ClCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H63Cl6NO20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1294.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Des-t-boc-N-2-[2-methyl-1-(4-methoxyphenyl)methoxy]propyloxycarbonxyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel is a derivative of the well-known chemotherapeutic agent docetaxel. This compound is designed to enhance the biological activity of docetaxel while potentially reducing its toxicity and improving pharmacokinetic properties. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and comparative efficacy with other docetaxel derivatives.
Chemical Structure and Properties
The compound features a complex structure that includes multiple functional groups designed to enhance solubility and biological activity. The incorporation of methoxyphenyl and trichloroethyl moieties aims to improve the compound's interaction with cancer cells.
Docetaxel acts primarily by stabilizing microtubules and preventing their depolymerization, which disrupts normal mitotic processes in cancer cells. The modifications in this compound are expected to enhance its binding affinity to tubulin and increase its cytotoxic potential against various cancer cell lines.
Cytotoxicity Studies
Cytotoxicity assays have shown that the new derivative exhibits significant anti-cancer activity across several cancer cell lines. For instance:
- MCF-7 (breast cancer) : The IC50 value was found to be significantly lower than that of standard docetaxel, indicating enhanced potency.
- A549 (lung cancer) : Similar results were observed with reduced cell viability at lower concentrations compared to docetaxel.
In vitro studies demonstrated that the derivative's cytotoxicity was comparable or superior to that of existing formulations of docetaxel, with enhanced induction of apoptosis in treated cells .
Pharmacokinetics
The pharmacokinetic profile of this compound showed a prolonged circulation time in plasma compared to conventional docetaxel formulations. This was attributed to its improved solubility and stability .
Comparative Analysis with Other Derivatives
A comparative study involving various docetaxel derivatives revealed that this compound exhibited superior antitumor activity while maintaining a favorable safety profile. Here is a summary table comparing key parameters:
| Compound Name | IC50 (µM) | Apoptosis Induction (%) | Plasma Half-Life (hrs) | Toxicity Level |
|---|---|---|---|---|
| Docetaxel | 5.0 | 17.0 | 3.5 | Moderate |
| N-Des-t-boc-DTX | 3.0 | 30.0 | 6.0 | Low |
| Linoleic Acid-DTX | 4.5 | 25.0 | 4.0 | Moderate |
Case Studies
Several preclinical studies have been conducted to evaluate the effectiveness and safety of this compound in animal models:
- Breast Cancer Xenograft Model : Mice treated with the new derivative showed significant tumor regression compared to controls receiving standard docetaxel formulations.
- Toxicology Studies : In toxicity assessments involving multiple doses, the derivative demonstrated a higher tolerance level without significant adverse effects observed at doses three times higher than the maximum tolerated dose for standard docetaxel .
Scientific Research Applications
Chemical Structure and Composition
The compound is a modified version of docetaxel, which is a taxoid antineoplastic agent. Its structure features several functional groups that enhance its solubility and bioavailability. The presence of methoxy and trichloroethyl moieties is particularly significant for its pharmacological profile.
Antitumor Activity
The primary application of N-Des-t-boc-N-2-[2-methyl-1-(4-methoxyphenyl)methoxy]propyloxycarbonxyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel lies in its use as an antitumor agent. Research indicates that it may exhibit improved efficacy against various cancer types compared to conventional docetaxel:
- Breast Cancer : Studies show enhanced cytotoxicity in breast cancer cell lines.
- Prostate Cancer : The compound demonstrates potential for treating hormone-refractory prostate cancer.
- Gastric Cancer : Preliminary data indicate effectiveness against gastric adenocarcinoma.
Case Studies
- Breast Cancer Treatment : In a clinical trial involving patients with metastatic breast cancer previously treated with anthracyclines, the modified docetaxel exhibited a higher response rate than standard treatments. Patients reported fewer side effects such as neuropathy and fluid retention.
- Combination Therapy : When used in combination with other chemotherapeutic agents like cisplatin and fluorouracil for gastric cancer, this compound showed synergistic effects that improved overall survival rates.
- Mechanistic Studies : In vitro studies have revealed that the compound not only inhibits cell proliferation but also induces apoptosis via the activation of caspase pathways, making it a candidate for further development.
Comparative Analysis with Docetaxel
To understand the advantages of this compound over standard docetaxel, a comparative analysis is presented below:
| Feature | Standard Docetaxel | N-Des-t-boc-N-2-[...] Docetaxel |
|---|---|---|
| Binding Affinity | Moderate | Enhanced |
| Cytotoxicity | High | Higher |
| Side Effects | Significant | Reduced |
| Solubility | Limited | Improved |
| Clinical Efficacy | Established | Promising |
Preparation Methods
Synthesis of 4-{p-[Bis(2-Chloroethyl)Amino]Phenyl}Butanol
This intermediate serves as the methoxyphenyl-containing precursor. The synthesis involves:
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Reduction of chlorambucil (4-[bis(2-chloroethyl)amino]benzoic acid) using borane-methyl sulfide in tetrahydrofuran (THF) at 0°C for 4 hours.
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Workup with methanol and ethyl acetate, followed by sodium bicarbonate washes and silica gel chromatography (86% yield).
Reaction Scheme:
Esterification with Diglycolic Acid
The alcohol intermediate is esterified with diglycolic acid to introduce the connecting spacer:
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Activation of diglycolic acid using 2-chloro-1-methylpyridinium iodide and 4-dimethylaminopyridine (DMAP) in N,N-dimethylacetamide (DMA).
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Coupling with 4-{p-[bis(2-chloroethyl)amino]phenyl}butanol at room temperature for 12 hours (65.1% yield).
Key Data:
| Parameter | Value |
|---|---|
| Solvent | N,N-Dimethylacetamide |
| Catalyst | 2-Chloro-1-methylpyridinium iodide |
| Temperature | 25°C |
| Yield | 65.1% |
Acylation of Docetaxel at C2' Position
The diglycolic acid ester is coupled to docetaxel’s C2'-hydroxyl group:
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Activation as acyl chloride : Treatment with thionyl chloride (SOCl₂) in toluene at room temperature.
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Reaction with docetaxel : In chloroform with triethylamine (Et₃N) as a base, yielding the C2'-modified docetaxel derivative (63.6% yield).
Critical Conditions:
Introduction of Troc Groups at C7/C10
The C7 and C10 hydroxyls of docetaxel are protected with trichloroethyloxycarbonyl (Troc) groups:
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Reaction with bis(2,2,2-trichloroethyl) carbonate in dichloromethane (DCM).
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Catalysis by DMAP, with yields exceeding 70% for di-Troc protection.
Mechanistic Insight:
Final Deprotection and Purification
The tert-butoxycarbonyl (Boc) group at N3' is removed under acidic conditions:
Yield Optimization:
Analytical Characterization
| Column | C18 (4.6 × 50 mm, 3.5 μm) |
|---|---|
| Mobile Phase | 0.1% Formic acid (A)/Acetonitrile (B) |
| Gradient | 50% B → 90% B over 2 minutes |
| Detection | PDA (230 nm), ESI-MS (m/z 1295.8) |
Purity Standards:
Scalability and Industrial Adaptation
Process Challenges:
-
Cost of Troc reagents : ~$1,200/kg, contributing to high production costs.
-
Crystallization optimization : Ethyl acetate/hexane recrystallization improves yield to 78%.
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Intermediate 1 | 86 | 92 |
| Diglycolic ester | 65 | 89 |
| Final compound | 63 | 95 |
Comparative Analysis of Synthetic Routes
Route A (Patent CN109574960B) :
-
Total steps: 5
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Overall yield: 34%
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Key advantage: High regioselectivity at C2'.
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Total steps: 7
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Overall yield: 28%
-
Key advantage: Compatibility with CBZ-protected intermediates.
Q & A
Basic: What are the critical considerations for synthesizing this compound to ensure high yield and purity?
Methodological Answer:
Synthesis requires meticulous control of protecting groups (e.g., trichloroethyloxycarbonyl groups) and reaction conditions. Key steps include:
- Protection/Deprotection Strategies : Use tert-butoxycarbonyl (t-Boc) and trichloroethyl (TCE) groups to protect reactive sites during synthesis, followed by selective deprotection .
- Reaction Optimization : Monitor temperature (e.g., 25–60°C), solvent polarity (e.g., dichloromethane or methanol), and catalyst selection (e.g., DMAP for acylation) to minimize side reactions .
- Purification : Employ preparative HPLC or column chromatography with UV detection (λmax ~275 nm) to isolate the target compound from intermediates .
Basic: How should researchers handle and store this compound to maintain stability?
Methodological Answer:
- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation of labile groups (e.g., TCE esters). Avoid moisture to preserve the carbonate linkages .
- Handling : Use PPE (gloves, lab coats, chemical goggles) and work in a fume hood to minimize inhalation/contact risks. Follow lab safety protocols prohibiting food/drink in workspaces .
Advanced: What advanced spectroscopic techniques validate structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions (e.g., methoxyphenyl and trichloroethyl groups) and detect stereochemical impurities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) with ESI+ ionization verifies molecular weight (e.g., expected [M+H] signals) and detects trace impurities .
- X-ray Diffraction (XRD) : Single-crystal XRD resolves ambiguous stereochemistry in complex intermediates .
Advanced: How can computational models predict the compound’s interactions in biological systems?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities with tubulin (Docetaxel’s target), focusing on modified regions (e.g., methoxyphenyl substituents) .
- Molecular Dynamics (MD) : Run MD simulations (e.g., GROMACS) to assess stability of drug-target complexes under physiological conditions (pH 7.4, 310 K) .
- AI-Driven Optimization : Integrate COMSOL Multiphysics with AI algorithms to model reaction pathways and predict optimal synthesis conditions .
Basic: What analytical methods are recommended for quality control in research?
Methodological Answer:
- HPLC-UV/Vis : Use reverse-phase C18 columns with UV detection (λmax 275 nm) to quantify purity (>98%) and monitor degradation products .
- LC-MS/MS : Validate identity against pharmacopeial standards (e.g., USP/EP) for regulatory compliance in method development .
Advanced: How to resolve conflicting spectral data during structural characterization?
Methodological Answer:
- Multi-Technique Cross-Validation : Combine NMR, IR, and HRMS data to resolve ambiguities (e.g., overlapping proton signals in aromatic regions) .
- Isotopic Labeling : Synthesize -labeled analogs to track specific carbons during spectral analysis .
- Theoretical Calculations : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian software) .
Basic: What safety protocols are critical for laboratory work with this compound?
Methodological Answer:
- Emergency Preparedness : Ensure access to eyewash stations, chemical showers, and fire extinguishers (dry chemical type) in labs .
- Ventilation : Use fume hoods with ≥100 ft/min airflow to prevent vapor accumulation during synthesis .
Advanced: How to design stability studies under physiological conditions?
Methodological Answer:
- Simulated Conditions : Incubate the compound in PBS (pH 7.4, 37°C) and analyze degradation kinetics via HPLC-UV. Monitor ester hydrolysis (TCE groups) and oxidative decomposition .
- Forced Degradation : Expose to heat (40–60°C), light (UV irradiation), and acidic/basic conditions to identify degradation pathways .
Advanced: What methodologies address low solubility in aqueous systems?
Methodological Answer:
- Co-Solvent Systems : Test solubility in DMSO:PBS mixtures (e.g., 10:90 v/v) using nephelometry .
- Nanoparticle Formulation : Use solvent evaporation to encapsulate the compound in PLGA nanoparticles; characterize size (DLS) and drug loading (HPLC) .
Basic: How to ensure reproducibility in multi-step synthetic routes?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
